N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused tetracyclic core, a sulfanylidene group, and a 3,4-dimethoxyphenethyl carboxamide side chain. Structural determination of such compounds often relies on X-ray crystallography tools like the SHELX system, which has been pivotal in refining small-molecule and macromolecular structures . The compound’s design aligns with trends in natural product (NP)-inspired drug discovery, where synthetic analogs are engineered to mimic bioactive NPs while enhancing stability or specificity .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-31-21-10-7-15(13-22(21)32-2)11-12-26-24(30)16-8-9-17-19(14-16)28-25(33)29-20-6-4-3-5-18(20)27-23(17)29/h3-10,13-14H,11-12H2,1-2H3,(H,26,30)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIKAYVYAEREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dimethoxyphenyl ethylamine: This is achieved through the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under acidic conditions.
Cyclization and introduction of the triazatetracycloheptadeca moiety: This step involves the use of specific cyclization agents and conditions to form the triazatetracycloheptadeca structure.
Sulfur introduction: The sulfanylidene group is introduced using sulfur-containing reagents under controlled conditions.
Final coupling: The final step involves coupling the intermediate with a carboxamide group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl and sulfanylidene groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity. The presence of the tetracyclic system and the sulfanylidene moiety may enhance interactions with biological targets involved in cancer progression. Studies suggest that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms.
Anti-inflammatory Effects
The compound's design suggests potential anti-inflammatory properties. Similar compounds have shown efficacy in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The presence of sulfur in the structure is associated with antimicrobial properties. Compounds containing sulfanylidene groups have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This positions the compound as a potential agent in treating infectious diseases.
Synthesis and Characterization
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the compound's purity.
Case Studies and Research Findings
-
Anticancer Activity Assessment
- A study evaluated the compound's effects on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway.
-
Anti-inflammatory Mechanism Exploration
- In vitro experiments demonstrated that the compound reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).
- The downregulation of COX-2 expression was observed in treated cells.
-
Antimicrobial Efficacy Testing
- The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) were determined, showcasing promising antimicrobial activity.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Chemical Properties
The compound’s defining features include:
- Sulfanylidene group : A sulfur-containing moiety that may enhance redox activity or metal coordination.
- 3,4-Dimethoxyphenethyl side chain : A lipophilic substituent common in CNS-targeting drugs, suggesting blood-brain barrier permeability.
Computational mapping of its chemical space (via platforms like NP-Umap) places it within regions populated by NP-like synthetic compounds, indicating structural resemblance to alkaloids or polycyclic antibiotics .
Comparison with Similar Compounds
Structural Analogues from Marine Actinomycetes
Marine actinomycetes produce secondary metabolites with fused heterocycles and sulfur groups. For example:
*Theoretical calculation based on structure.
Salternamide E shares sulfur-rich motifs but lacks the triazatetracyclo framework, highlighting the target compound’s unique complexity. Marine-derived analogs often exhibit potent cytotoxicity but face stability challenges in vivo .
Plant-Derived Heterocyclic Compounds
Plant biomolecules like vinca alkaloids or taxanes feature fused rings but differ in functionalization:
The target compound’s monomeric structure and methoxy group may offer synthetic scalability compared to plant-derived dimers, though its bioactivity profile remains less defined .
Research Findings and Bioactivity Data
Limited empirical data exist for the target compound, but inferences can be drawn:
- Structural modeling (using SHELX-refined coordinates) suggests strong π-π stacking with kinase ATP-binding pockets .
- Comparative ADMET profiles : The 3,4-dimethoxyphenethyl group may improve bioavailability over marine analogs but could pose hepatotoxicity risks .
- Synthetic accessibility : Its NP-like design balances complexity and feasibility, unlike vinca alkaloids requiring extensive biosynthesis .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound with potential biological significance. This article explores its biological activity based on available research data and literature.
Chemical Structure
The compound features a unique tetracyclic structure with multiple functional groups that may contribute to its biological properties. The molecular formula is C26H30N4O5S.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the sulfanylidene group suggests potential interactions with various enzymes, possibly acting as an inhibitor.
- Receptor Modulation : The dimethoxyphenyl group may allow for interaction with specific receptors in the body, influencing signaling pathways.
Biological Activity Overview
Several studies have investigated the biological effects of related compounds and derivatives:
- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, tricyclic compounds often exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of sulfur in the structure has been linked to enhanced antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies focusing on similar compounds have provided insights into the potential efficacy of this compound:
- Cell Viability Assays : Assessments using MTT or similar assays showed a dose-dependent decrease in viability for cancer cell lines treated with structurally related compounds.
- Mechanistic Studies : Investigations into apoptosis pathways indicated that these compounds may induce programmed cell death through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Ensure high-quality crystals via slow evaporation or vapor diffusion. Data collection should use a high-resolution diffractometer (Cu-Kα or Mo-Kα radiation). For complex polycyclic systems, twin correction and anisotropic displacement parameter refinement are critical. Validate the final structure using R-factor convergence (<5%) and residual electron density analysis .
Q. How can researchers approach the synthesis of this polycyclic compound?
- Methodological Answer : Leverage multi-step heterocyclic synthesis strategies, such as cyclocondensation of amine precursors with carbonyl or sulfhydryl reagents. For example, highlights the use of hydrobromic acid in acetic acid for ring closure in similar azatetracyclic systems. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is recommended. Monitor intermediates using LC-MS and confirm regioselectivity via H-NMR .
Q. Which computational methods are suitable for predicting physicochemical properties (e.g., logP, pKa) of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets for logP and pKa calculations. Software like Gaussian or ACD/Labs can model solvation effects. reports experimental logD values (1.21 at pH 7.4), which can validate computational predictions. Molecular dynamics simulations further assess aqueous solubility and membrane permeability .
Advanced Research Questions
Q. How can machine learning optimize reaction conditions for improved synthesis yield?
- Methodological Answer : Implement Bayesian optimization (BO) algorithms to explore parameter space efficiently. Variables include temperature, solvent polarity, and catalyst loading. demonstrates BO’s superiority over traditional one-variable-at-a-time (OVAT) approaches. High-throughput microreactor systems (e.g., flow chemistry) enable rapid data generation for training models. Validate optimized conditions via triplicate runs to ensure reproducibility .
Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for structural assignments?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Assign H/C signals via 2D experiments (COSY, HSQC, HMBC).
- X-ray : Compare experimental bond lengths/angles with DFT-optimized geometries.
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (HRMS).
Discrepancies in tautomeric forms (e.g., sulfanylidene vs. thione) may require variable-temperature NMR or neutron diffraction studies .
Q. What role do non-covalent interactions play in stabilizing the compound’s supramolecular architecture?
- Methodological Answer : Analyze crystal packing via Hirshfeld surfaces to quantify π-π stacking, hydrogen bonds (C–H···O/N), and van der Waals interactions. highlights the impact of these interactions on reactivity and stability. For instance, dimethoxy phenyl groups may engage in edge-to-face aromatic interactions, while sulfanylidene moieties participate in S···H-C contacts. Use CrystalExplorer or Mercury for visualization .
Q. What advanced spectroscopic techniques characterize electronic transitions in the visible/UV range?
- Methodological Answer : Employ time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and assign electronic transitions (e.g., π→π* or n→π*). Experimental validation via circular dichroism (CD) or fluorescence spectroscopy can probe chiral centers or excited-state dynamics. For charge-transfer transitions, transient absorption spectroscopy (TAS) reveals femtosecond-scale processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
